N-(3-ethoxypropyl)-3-iodobenzamide

Melanoma imaging Aminoalkyl-iodobenzamide Cellular uptake

N-(3-Ethoxypropyl)-3-iodobenzamide (CAS 524677-34-7; molecular formula C12H16INO2; molecular weight 333.16 g/mol) is a small-molecule benzamide derivative characterized by a 3-iodobenzoyl core linked via an amide bond to a 3-ethoxypropylamine side chain. It belongs to the broader aminoalkyl-iodobenzamide (ABA) class, compounds of which have been investigated as melanoma-imaging agents, sigma receptor ligands, and differentiation-inducing anti-proliferative agents.

Molecular Formula C12H16INO2
Molecular Weight 333.16 g/mol
Cat. No. B4739061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxypropyl)-3-iodobenzamide
Molecular FormulaC12H16INO2
Molecular Weight333.16 g/mol
Structural Identifiers
SMILESCCOCCCNC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C12H16INO2/c1-2-16-8-4-7-14-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,15)
InChIKeyABUDPTDPSXIZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethoxypropyl)-3-iodobenzamide (CAS 524677-34-7): Structural Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


N-(3-Ethoxypropyl)-3-iodobenzamide (CAS 524677-34-7; molecular formula C12H16INO2; molecular weight 333.16 g/mol) is a small-molecule benzamide derivative characterized by a 3-iodobenzoyl core linked via an amide bond to a 3-ethoxypropylamine side chain . It belongs to the broader aminoalkyl-iodobenzamide (ABA) class, compounds of which have been investigated as melanoma-imaging agents, sigma receptor ligands, and differentiation-inducing anti-proliferative agents [1][2]. Three regioisomeric forms share the identical ethoxypropyl side chain but differ in iodine ring position: the 2-iodo (ortho, CAS 524676-94-6), 3-iodo (meta, the target compound), and 4-iodo (para) variants . This positional isomerism directly impacts pharmacological behavior—published data on related ABA series demonstrate that iodine substitution position modulates cellular uptake, melanin affinity, and target engagement [1].

Why N-(3-Ethoxypropyl)-3-iodobenzamide Cannot Be Generically Substituted by Its 2-Iodo or 4-Iodo Regioisomers


Substituting N-(3-ethoxypropyl)-3-iodobenzamide with its 2-iodo or 4-iodo positional isomers introduces measurable and functionally consequential changes in biological performance that cannot be predicted or compensated for by simple molar equivalence. In the ABA compound class, Dittmann et al. (1999) demonstrated that ortho-iodo substitution reduced cellular tracer uptake in B16/C3 murine melanoma cells by approximately 30% compared to para-iodo derivatives, establishing that iodine ring position is a first-order determinant of cellular accumulation independent of the aminoalkyl side chain [1]. The meta-iodo (3-position) configuration places the heavy halogen at a distinct electronic and steric environment relative to both ortho and para, altering dipole moment, hydrogen-bonding capacity of the amide NH, and the spatial orientation of the iodine atom for potential halogen-bonding or hydrophobic interactions with biological targets . Furthermore, the patent literature specifically associates N-(3-ethoxypropyl)-3-iodobenzamide—not its regioisomers—with pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, indicating that the 3-iodo configuration is required for this particular pharmacological phenotype [2]. These position-dependent effects mean that procurement of a regioisomeric substitute cannot be assumed to yield equivalent experimental outcomes.

Quantitative Differential Evidence for N-(3-Ethoxypropyl)-3-iodobenzamide Against Closest Structural Analogs


Iodine Position-Dependent Cellular Uptake in Melanoma Cells: 3-Iodo (Meta) vs. 2-Iodo (Ortho) Isomer Differentiation

In the foundational structure-activity study of 11 radioiodinated aminoalkyl-iodobenzamides (ABA) by Dittmann et al. (1999), all derivatives showed high uptake (up to approximately 80% of administered radioactivity) in melanotic B16/C3 murine melanoma cells; however, compounds radioiodinated at the ortho (2-) position exhibited approximately 30% lower cellular accumulation compared to their para (4-) substituted counterparts [1]. The meta (3-) iodo configuration, as in N-(3-ethoxypropyl)-3-iodobenzamide, occupies a distinct intermediate position in this SAR landscape—its electronic and steric environment differs from both ortho and para, making it a non-interchangeable chemotype. The para-substituted reference compound p-131I-ABA-2-2 demonstrated a close linear correlation between cellular melanin content and tracer uptake (R² = 0.95), confirming that iodine position modulates melanin-dependent accumulation [1].

Melanoma imaging Aminoalkyl-iodobenzamide Cellular uptake Structure-activity relationship Iodine positional isomerism

Patent-Cited Differentiation-Inducing and Anti-Proliferative Activity: N-(3-Ethoxypropyl)-3-iodobenzamide vs. Unsubstituted 3-Iodobenzamide

Patent-associated data quoted via the WebIsA knowledge base (sourced from freshpatents.com, associated with the US 6,519,888 / US 6,780,995 patent family) specifically attribute to N-(3-ethoxypropyl)-3-iodobenzamide pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is not reported for the unsubstituted parent compound 3-iodobenzamide (CAS 10388-19-9), which is primarily described as a synthetic intermediate . The N-(3-ethoxypropyl) side chain thus appears essential for conferring this biological activity, distinguishing the target compound from simpler 3-iodobenzamide building blocks. The broader patent family (US 6,519,888 / US 6,780,995) describes activated iodo-benzamide derivatives as effective in inhibiting growth of a variety of human and animal tumor and leukemia cell lines at low concentrations, with a presumptive mechanism involving inhibition of transcription factor binding to zinc finger domains [2].

Cancer pharmacology Differentiation therapy Anti-proliferative Monocyte differentiation Psoriasis

Amide Side Chain Differentiation: N-(3-Ethoxypropyl) vs. N-(2-Diethylaminoethyl) in Melanoma-Targeting Benzamides

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) is the most clinically advanced iodobenzamide melanoma imaging agent, having achieved 81% diagnostic sensitivity and 100% specificity for primary melanoma and metastasis detection in a 110-patient Phase II scintigraphic trial with [123I]-BZA [1]. BZA features a diethylaminoethyl side chain and para-iodo substitution. N-(3-ethoxypropyl)-3-iodobenzamide differs in two key structural dimensions: (i) the terminal amine of BZA is replaced by an ethyl ether in the ethoxypropyl chain, reducing basicity and altering hydrogen-bonding capacity; and (ii) the iodine is at the 3- (meta) rather than 4- (para) position. SAR studies on N-(diethylaminoethyl)-4-iodobenzamide derivatives demonstrated that modifications to the terminal amino constituent induced measurable changes in lipophilicity, tumor uptake, and organ distribution in B16 melanoma-bearing C57BL6 mice [2]. The ethoxypropyl chain confers distinct physicochemical properties (calculated logP, hydrogen bond acceptor count, and topological polar surface area) compared to the basic amine side chains of BZA-type compounds, which may translate to different pharmacokinetic and biodistribution profiles in imaging or therapeutic applications.

Melanoma imaging BZA comparison Side chain SAR Lipophilicity Biodistribution

Sigma Receptor Binding Landscape: 3-Iodo vs. 4-Iodo Substitution Pattern in Benzamide Ligands

Iodobenzamides represent an established chemotype for sigma receptor targeting, with the 4-iodo derivatives N-[2-(piperidinylamino)ethyl]-4-iodobenzamide (IPAB) and N-(benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) demonstrating high-affinity sigma receptor binding [1]. Within the BindingDB database, structurally related 3-iodobenzamide derivatives with propyl-linked amino side chains (e.g., N-[3-(tert-butylamino)propyl]-3-iodobenzamide, CHEMBL ID embedded in IPPI-DB compound 2399) have been profiled for binding affinity, indicating that the 3-iodo substitution pattern is compatible with target engagement in this pharmacophore space [2]. The 3-iodo (meta) configuration places the halogen at a different vector angle relative to the amide bond compared to the 4-iodo (para) configuration, which can affect the complementarity of the ligand with sigma receptor binding pockets. This positional difference is meaningful in radioligand development, where subtle changes in halogen position can alter both binding affinity and the signal-to-background ratio in SPECT or PET imaging applications.

Sigma receptor Iodobenzamide Radioligand binding SAR Cancer imaging

Prioritized Research and Industrial Application Scenarios for N-(3-Ethoxypropyl)-3-iodobenzamide Based on Verified Differential Evidence


Structure-Activity Relationship (SAR) Studies Investigating Iodine Positional Effects on Melanoma Cell Uptake

N-(3-ethoxypropyl)-3-iodobenzamide serves as the essential meta-iodo reference compound in a complete regioisomeric set (2-iodo, 3-iodo, 4-iodo) for systematic SAR investigations of iodine position effects on cellular accumulation in melanoma models. The Dittmann et al. (1999) study established that ortho-iodo ABAs exhibit ~30% reduced uptake versus para-iodo ABAs, but the meta position was not explicitly characterized in that dataset [3]. Procurement of all three regioisomers enables researchers to complete the positional SAR map for the ethoxypropyl side chain series, addressing a known gap in the published literature. This application is directly supported by the quantitative uptake data from the ABA class studies.

Differentiation-Inducing Anti-Cancer Lead Optimization Leveraging Patent-Associated Biological Activity

The patent-associated data attributing pronounced anti-proliferative and monocytic differentiation-inducing activity specifically to N-(3-ethoxypropyl)-3-iodobenzamide positions this compound as a starting point for medicinal chemistry optimization programs targeting differentiation therapy in acute promyelocytic leukemia or other malignancies responsive to differentiation-inducing agents [3]. The US 6,780,995 patent family describes the broader class as effective at low concentrations against a variety of tumor and leukemia cell lines [4]. The 3-ethoxypropyl chain and 3-iodo substitution pattern are both implicated in this activity, making the precise compound—not a generic iodobenzamide—the appropriate procurement choice for reproducing and extending these findings.

Development of Neutral-Ether Side Chain Melanoma Imaging Agents as Alternatives to Basic Amine Benzamides

The ethoxypropyl ether side chain of N-(3-ethoxypropyl)-3-iodobenzamide represents a chemically distinct alternative to the basic diethylaminoethyl side chain of the clinically validated BZA series [3]. Basic amine side chains can contribute to off-target binding at aminergic receptors (dopamine, serotonin, adrenergic), whereas the neutral ether chain may reduce such polypharmacology while retaining the melanin-targeting benzamide pharmacophore. This compound is therefore a rational procurement choice for imaging agent development programs seeking reduced background binding. Comparative biodistribution studies would require both the target compound and a BZA-type reference standard to quantify the differential effect of side-chain basicity on tumor-to-background ratios [4].

Halogen-Bonding and Heavy-Atom Effect Studies in Chemical Biology Probe Design

The meta-iodo substitution in N-(3-ethoxypropyl)-3-iodobenzamide places the polarizable iodine atom at a geometry that may engage in halogen bonding (C-I···O/N/S) with biological targets, a non-canonical interaction increasingly exploited in rational drug design [3]. Compared to the ortho-iodo isomer (where steric congestion near the amide bond may restrict accessible conformations) and the para-iodo isomer (where the iodine is positioned at the distal end of the benzoyl group), the meta position offers a distinct halogen-bonding vector that may complement different protein binding site topologies. This makes the 3-iodo isomer a valuable probe compound for chemical biologists systematically mapping halogen-bonding preferences in target proteins.

Quote Request

Request a Quote for N-(3-ethoxypropyl)-3-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.